

Experimental Insights into 22,23-Dihydroavermectin B1a Aglycon in Parasitology

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Compound of Interest

Compound Name: 22,23-Dihydroavermectin B1a
aglycon

Cat. No.: B2661780

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Application Notes

Introduction

22,23-Dihydroavermectin B1a aglycon is the aglycone form of 22,23-dihydroavermectin B1a, the major component of the widely used antiparasitic drug ivermectin. Unlike its glycosylated parent compound, which induces paralysis in many nematode and arthropod parasites, the aglycon exhibits a more nuanced biological activity. It is primarily known as an acid degradation product of ivermectin, resulting from the hydrolysis of the disaccharide unit.^[1] Experimental evidence suggests that the aglycon's primary effect is the inhibition of larval development in nematodes, without inducing the characteristic paralytic effects associated with ivermectin.^[1] This distinction in its mechanism of action makes it a subject of interest for understanding the structure-activity relationships of the avermectin class of compounds and for exploring alternative antiparasitic strategies that target parasite development.

The principal mechanism of action for ivermectin involves its high affinity and selective binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.^[2] This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and eventual death of the parasite.^[2] While the aglycon derivative does not induce paralysis, its inhibitory effects on larval development suggest an alternative or modified mechanism of interaction with parasite physiology.

Experimental Applications

The primary experimental application of **22,23-dihydroavermectin B1a aglycon** in parasitology is in the study of nematode larval development. It has been utilized in in vitro larval development assays (LDAs) to determine its potency against various parasitic nematodes, including cyathostomins in horses. These studies are crucial for understanding anthelmintic resistance and for the screening of new compounds that may act on different life stages of parasites.

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of **22,23-Dihydroavermectin B1a aglycon** against parasitic nematodes.

Parasite Species	Assay Type	Metric	Value (µM)
Cyathostomins	Larval Development Assay (LDA)	LC50	Varies between populations

Note: Specific LC50 values for susceptible and resistant populations of cyathostomins were not detailed in the available literature, but the compound was used to differentiate between them.

Experimental Protocols

Protocol 1: In Vitro Nematode Larval Development Assay (LDA)

This protocol is a generalized procedure based on the principles of larval development assays used for assessing anthelmintic activity.

1. Objective:

To assess the in vitro efficacy of **22,23-Dihydroavermectin B1a aglycon** against the larval stages of parasitic nematodes.

2. Materials:

- **22,23-Dihydroavermectin B1a aglycon**
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Nematode eggs (e.g., from feces of infected animals)
- Culture medium (e.g., agar, nutrient broth)
- 96-well microtiter plates
- Incubator
- Inverted microscope

3. Procedure:

- Compound Preparation:
 - Prepare a stock solution of **22,23-Dihydroavermectin B1a aglycon** in DMSO.
 - Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the assay.
- Egg Isolation and Sterilization:
 - Isolate nematode eggs from fecal samples using standard flotation and sieving techniques.
 - Wash and sterilize the eggs to remove fungal and bacterial contamination.
- Assay Setup:
 - Dispense a standardized number of nematode eggs into each well of a 96-well plate.
 - Add the different concentrations of **22,23-Dihydroavermectin B1a aglycon** to the respective wells.
 - Include positive controls (a known effective anthelmintic) and negative controls (medium with DMSO).

- Incubation:
 - Incubate the plates at an appropriate temperature (e.g., 25-27°C) for a period that allows for the development of eggs to the third larval stage (L3) in the control wells (typically 7-9 days).
- Data Collection and Analysis:
 - After the incubation period, examine each well under an inverted microscope.
 - Count the number of eggs, L1, L2, and L3 larvae in each well.
 - The efficacy of the compound is determined by the inhibition of development to the L3 stage.
 - Calculate the percentage of inhibition for each concentration compared to the negative control.
 - Determine the LC50 value (the concentration that inhibits the development of 50% of the larvae) using appropriate statistical software.

Protocol 2: Preparation of 22,23-Dihydroavermectin B1a Aglycon from Ivermectin

This protocol describes the acid hydrolysis method to produce the aglycon from ivermectin.

1. Objective:

To prepare **22,23-Dihydroavermectin B1a aglycon** by acid-catalyzed hydrolysis of ivermectin.

2. Materials:

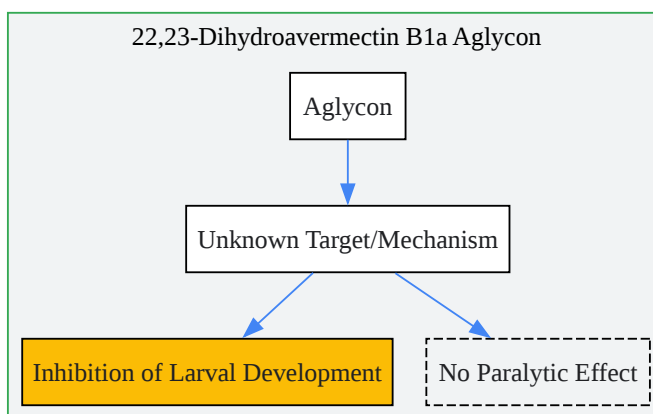
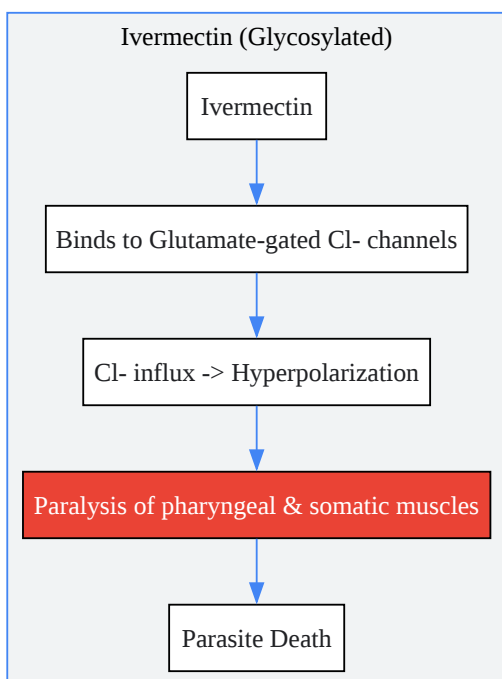
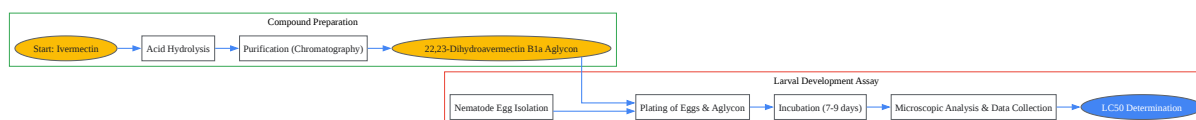
- Ivermectin (22,23-Dihydroavermectin B1a)
- Sulfuric acid (or another suitable acid)
- Anhydrous isopropanol

- Water
- Stirring apparatus
- Reaction vessel
- Purification system (e.g., chromatography)

3. Procedure:

- Reaction Setup:
 - Dissolve ivermectin in anhydrous isopropanol in a reaction vessel.
 - Prepare a 1% (v/v) solution of sulfuric acid in water.
 - Slowly add the sulfuric acid solution to the ivermectin solution while stirring.
- Hydrolysis:
 - Maintain the reaction mixture at room temperature and continue stirring for an extended period (e.g., 110 hours) to allow for the complete hydrolysis of the disaccharide moiety.
- Purification:
 - After the reaction is complete, purify the resulting **22,23-Dihydroavermectin B1a aglycon** from the reaction mixture using a suitable chromatographic method (e.g., column chromatography or high-performance liquid chromatography).
- Verification:
 - Confirm the identity and purity of the obtained aglycon using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations



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